molecular formula C9H17N3 B13204618 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine

Cat. No.: B13204618
M. Wt: 167.25 g/mol
InChI Key: IAGBGZPMQPIHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both imidazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce more saturated piperidine derivatives .

Scientific Research Applications

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the piperidine ring can interact with receptors in the nervous system, potentially modulating neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is unique due to the combination of both imidazole and piperidine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

3-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine

InChI

InChI=1S/C9H17N3/c1-12-6-5-11-9(12)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3

InChI Key

IAGBGZPMQPIHPQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.